molecular formula C12H20N4O8S B117180 S-(N-Hydroxy-N-methylcarbamoyl)glutathione CAS No. 144810-23-1

S-(N-Hydroxy-N-methylcarbamoyl)glutathione

货号: B117180
CAS 编号: 144810-23-1
分子量: 380.38 g/mol
InChI 键: RITFSVQFPRZDHQ-BQBZGAKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(N-甲基-N-羟基氨基甲酰基)谷胱甘肽: 是一种谷胱甘肽的衍生物,谷胱甘肽是由谷氨酸、半胱氨酸和甘氨酸组成的三肽。 这种化合物以其作为乙醛缩酶 I 抑制剂的作用而闻名,乙醛缩酶 I 是一种参与甲基乙二醛解毒的酶,而甲基乙二醛是代谢的细胞毒性副产物 .

准备方法

合成路线和反应条件: S-(N-甲基-N-羟基氨基甲酰基)谷胱甘肽的合成涉及谷胱甘肽与 N-甲基羟胺在特定条件下的反应。该过程通常包括:

工业生产方法:

化学反应分析

Inhibition of Glyoxalase I

HMCG acts as a competitive inhibitor of glyoxalase I, an enzyme critical for detoxifying methylglyoxal (a cytotoxic byproduct of glycolysis). Key findings include:

  • Mechanism : HMCG mimics the enediol(ate) transition state of the glyoxalase I reaction, binding to the active site zinc ion via its hydroxycarbamoyl group . This coordination stabilizes the enzyme-inhibitor complex, preventing substrate conversion.

  • Kinetics :

    ParameterValueComparison to Substrate (S-D-lactoylglutathione)
    Inhibition constant (Kᵢ)68 µM~30x lower than S-D-lactoylglutathione Kₘ
    Binding affinity7x strongerThan glutathione-methylglyoxal thiohemiacetal
  • Structural basis : X-ray crystallography reveals direct coordination of HMCG’s hydroxycarbamoyl group to the catalytic zinc ion in glyoxalase I, inducing a closed-loop conformation that blocks substrate access .

Interaction with Glyoxalase II

Despite being a glyoxalase I inhibitor, HMCG also interacts with glyoxalase II:

  • Substrate activity :

    • Kₘ = 0.48 mM (similar to natural substrate S-D-lactoylglutathione) .

    • Catalytic efficiency (kcat/Kₘ) is ~2 × 10⁻⁵-fold lower than normal substrates , making it a poor substrate.

  • Therapeutic implication : This dual functionality allows HMCG to accumulate in cells with low glyoxalase II activity (e.g., certain cancers), enhancing methylglyoxal toxicity selectively .

Synthetic Derivatization

HMCG is synthesized via a thioester-interchange reaction:

  • Reactants : Glutathione + N-hydroxy-N-methylcarbamate 4-chlorophenyl ester .

  • Conditions : Optimized pH and temperature to maximize yield .

  • Analogues :

    CompoundModificationActivity vs. HMCG
    HIPC-GSH Iodophenyl substitutionHigher affinity for glyoxalase I
    S-(N-methylcarbamoyl)glutathione Lacks hydroxyl group7x weaker inhibition

Biological Redox Interactions

HMCG modulates cellular redox balance indirectly by:

  • Elevating methylglyoxal levels, which deplete glutathione (GSH) and increase reactive oxygen species (ROS) .

  • Disrupting thiol-disulfide homeostasis, akin to S-glutathionylation effects on metabolic enzymes .

Comparative Analysis of Glutathione Derivatives

CompoundTarget EnzymeKᵢ/Kₘ (µM)Key Feature
HMCGGlyoxalase I68Enediolate mimic; zinc coordination
S-D-lactoylglutathione Glyoxalase II2000Natural substrate
HIPC-GSH Glyoxalase I<68*Enhanced steric bulk for binding
S-(N-methylcarbamoyl)glutathione Glyoxalase I476Lacks hydroxyl group

*Estimated based on structural data .

Membrane Transport and Cellular Uptake

  • Direct diffusion : HMCG passively crosses cell membranes due to its moderate hydrophobicity .

  • Ester prodrug strategy : Glycyl-ethyl ester derivatives enhance cellular uptake, with intracellular esterases regenerating active HMCG .

科学研究应用

S-(N-甲基-N-羟基氨基甲酰基)谷胱甘肽在科学研究中有多种应用:

作用机制

S-(N-甲基-N-羟基氨基甲酰基)谷胱甘肽的作用机制涉及其与乙醛缩酶 I 的相互作用。该化合物与酶的活性位点结合,抑制其活性并阻止甲基乙二醛的解毒。 这会导致甲基乙二醛的积累,从而可能诱导细胞的细胞毒性作用 .

相似化合物的比较

类似化合物:

    S-(N-芳基-N-羟基氨基甲酰基)谷胱甘肽: 结构类似,但具有芳基而不是甲基。

    S-(N-戊基-N-羟基氨基甲酰基)谷胱甘肽: 含有戊基而不是甲基.

独特性: S-(N-甲基-N-羟基氨基甲酰基)谷胱甘肽的独特性在于其对乙醛缩酶 I 的特异性抑制作用及其潜在的治疗应用。 它的甲基提供了与其他衍生物不同的化学性质,影响了它的结合亲和力和抑制效力 .

生物活性

S-(N-Hydroxy-N-methylcarbamoyl)glutathione (HMGC) is a derivative of glutathione that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound acts as an inhibitor of glyoxalase I (Glx-I), an enzyme that plays a critical role in detoxifying methylglyoxal (MG), a cytotoxic metabolite associated with various diseases, including cancer. The inhibition of Glx-I can lead to the accumulation of MG, which may induce apoptosis in cancer cells.

The glyoxalase system consists of two enzymes, Glx-I and Glx-II, and reduced glutathione. Glx-I catalyzes the conversion of MG into non-toxic products, thereby protecting cells from oxidative stress. In cancerous cells, Glx-I is often overexpressed, making it a viable target for therapeutic intervention. HMGC mimics the natural substrate of Glx-I and acts as a competitive inhibitor, leading to increased levels of MG and subsequent cytotoxicity in tumor cells .

Inhibition of Glyoxalase I

Recent studies have demonstrated that HMGC exhibits potent inhibitory effects on Glx-I with an IC50 value significantly below 10 μM, indicating its potential as an anticancer agent. For instance, structure-activity relationship (SAR) studies have identified various derivatives that enhance this inhibitory activity .

Table 1: Inhibition Potency of HMGC and Related Compounds

Compound NameIC50 (µM)Mechanism
HMGC< 10Glx-I Inhibitor
Compound 260.39Glx-I Inhibitor
Compound 281.36Glx-I Inhibitor

Case Studies

  • Tumor Selectivity : A study reported that HMGC selectively inhibits Glx-I in tumor cells while sparing normal cells, suggesting a mechanism for targeted cancer therapy . The selectivity is hypothesized to arise from the differential expression levels of Glx-I in malignant versus normal tissues.
  • Apoptosis Induction : Another investigation showed that treatment with HMGC led to increased apoptosis markers in various cancer cell lines, including breast and prostate cancer cells. The accumulation of MG was confirmed through metabolic assays, supporting the hypothesis that HMGC promotes cell death via glyoxalase inhibition .

Additional Biological Activities

Beyond its role in inhibiting glyoxalase I, HMGC may also exert antioxidant effects by modulating cellular redox states. This dual action could enhance its therapeutic efficacy against oxidative stress-related diseases.

属性

CAS 编号

144810-23-1

分子式

C12H20N4O8S

分子量

380.38 g/mol

IUPAC 名称

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(methyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O8S/c1-16(24)12(23)25-5-7(10(20)14-4-9(18)19)15-8(17)3-2-6(13)11(21)22/h6-7,24H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1

InChI 键

RITFSVQFPRZDHQ-BQBZGAKWSA-N

SMILES

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

手性 SMILES

CN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

规范 SMILES

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Key on ui other cas no.

144810-23-1

序列

XXG

同义词

S-(N-hydroxy-N-methylcarbamoyl)glutathione
S-HMCG

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。